molecular formula C14H21ClN2O B1424774 N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236266-52-6

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1424774
CAS No.: 1236266-52-6
M. Wt: 268.78 g/mol
InChI Key: VLVUZDPPKKYFHO-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to a class of compounds often used as building blocks or intermediates in medicinal chemistry research. These compounds are frequently utilized for their ability to introduce specific structural features and functionalities into target molecules.

Preparation Methods

The synthesis of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of N-benzyl-2-pyrrolidinecarboxamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemical Reactions Analysis

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide, leading to the formation of azides or nitriles, respectively.

Scientific Research Applications

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it serves as a key intermediate in the synthesis of various pharmacologically active compounds. It is also used in the development of new drugs and therapeutic agents due to its ability to introduce specific structural features into target molecules.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Benzyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride can be compared with other similar compounds such as N-benzyl-2-pyrrolidinecarboxamide and N-ethyl-2-pyrrolidinecarboxamide. While these compounds share similar structural features, this compound is unique due to its specific combination of benzyl and ethyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-benzyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-2-16(11-12-7-4-3-5-8-12)14(17)13-9-6-10-15-13;/h3-5,7-8,13,15H,2,6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVUZDPPKKYFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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